4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride

Beschreibung

Chemical Identity and Nomenclature

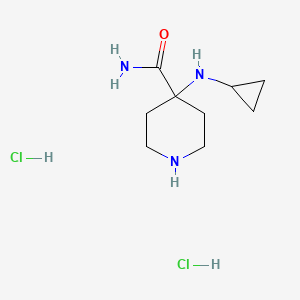

This compound represents a sophisticated heterocyclic compound characterized by its unique structural features combining piperidine ring chemistry with cyclopropylamino substitution. The base compound, 4-(Cyclopropylamino)piperidine-4-carboxamide, bears the Chemical Abstracts Service number 1173146-01-4 and possesses the molecular formula C₉H₁₇N₃O with a molecular weight of 183.25 daltons. The dihydrochloride salt form incorporates two hydrochloride molecules, significantly altering the compound's physicochemical properties while maintaining the core structural integrity of the parent molecule.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the presence of a six-membered piperidine ring bearing both an amino substituent derived from cyclopropylamine and a carboxamide functional group at the 4-position. The Simplified Molecular Input Line Entry System representation of the base compound is documented as O=C(C1(NC2CC2)CCNCC1)N, providing a concise structural descriptor for computational chemistry applications. This notation clearly illustrates the connectivity between the piperidine ring, the cyclopropylamino group, and the carboxamide functionality that defines the compound's chemical identity.

The molecular architecture of 4-(Cyclopropylamino)piperidine-4-carboxamide demonstrates the versatility of piperidine as a scaffold for drug design and synthetic chemistry applications. Piperidine itself consists of a six-membered ring containing five methylene bridges and one amine bridge, creating a saturated heterocyclic structure that serves as a fundamental building block in pharmaceutical chemistry. The incorporation of the cyclopropylamino group introduces additional steric and electronic effects that can significantly influence the compound's biological activity and pharmacological properties. The carboxamide functionality provides opportunities for hydrogen bonding interactions and serves as a key pharmacophore element in many bioactive molecules.

Historical Development in Heterocyclic Chemistry

The development of this compound is rooted in the extensive history of piperidine chemistry, which traces its origins to the mid-nineteenth century when piperidine was first isolated and characterized. The Scottish chemist Thomas Anderson initially reported piperidine in 1850, followed by independent work by French chemist Auguste Cahours in 1852, who provided the compound with its current nomenclature derived from the genus name Piper, the Latin term for pepper. These early investigations established piperidine as a fundamental heterocyclic structure obtained through the treatment of piperine with nitric acid, laying the groundwork for subsequent developments in piperidine-based synthetic chemistry.

Industrial production methods for piperidine evolved significantly throughout the twentieth century, with the establishment of efficient hydrogenation processes that convert pyridine to piperidine using molybdenum disulfide catalysts. This industrial capability enabled large-scale synthesis of piperidine derivatives and facilitated extensive research into substituted piperidine compounds. The modified Birch reduction using sodium in ethanol provided an alternative synthetic route, demonstrating the versatility of approaches available for piperidine synthesis. These foundational synthetic methodologies created the technical infrastructure necessary for developing complex piperidine derivatives such as 4-(Cyclopropylamino)piperidine-4-carboxamide.

The evolution of piperidine carboxamide chemistry represents a significant advancement in heterocyclic medicinal chemistry, with compounds such as 4-piperidinecarboxamide serving as important synthetic intermediates and bioactive molecules. Research into piperidine-4-carboxamide derivatives has revealed their potential as scaffolds for developing compounds with diverse biological activities, including their application in designing monoamine oxidase inhibitors and other therapeutic agents. The incorporation of cyclopropylamino substitution represents a modern refinement in piperidine chemistry, taking advantage of the unique steric and electronic properties imparted by the cyclopropyl group to enhance biological activity and selectivity profiles.

Significance in Medicinal Chemistry Research

This compound occupies a position of considerable importance in contemporary medicinal chemistry research due to the proven therapeutic potential of piperidine-containing compounds across multiple disease areas. Piperidine derivatives have demonstrated significant biological activities including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects, establishing the piperidine ring as one of the most versatile heterocyclic scaffolds in drug discovery. The specific structural features of 4-(Cyclopropylamino)piperidine-4-carboxamide, including the cyclopropylamino substitution and carboxamide functionality, position this compound as a potentially valuable lead structure for pharmaceutical development.

The significance of piperidine-4-carboxamide derivatives in medicinal chemistry is exemplified by successful drug development programs that have utilized similar structural motifs. Research into piperidine-4-carboxamide compounds as chemokine receptor antagonists has yielded promising results, with compounds such as 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide achieving clinical candidate status for human immunodeficiency virus treatment. This compound, designated as TAK-220, demonstrated high binding affinity and potent inhibition of membrane fusion processes, validating the therapeutic potential of sophisticated piperidine-4-carboxamide structures.

The cyclopropylamino substitution pattern in 4-(Cyclopropylamino)piperidine-4-carboxamide introduces unique pharmacological properties that distinguish this compound from other piperidine derivatives. Cyclopropyl groups are known to impart metabolic stability and can influence receptor binding selectivity through conformational constraints and electronic effects. Research into monoamine oxidase inhibition has revealed that piperidine-containing structures, particularly those with specific substitution patterns, can achieve selectivity between monoamine oxidase-A and monoamine oxidase-B isoforms. The piperidine moiety has been identified as a crucial structural component for overall monoamine oxidase suppression, suggesting that 4-(Cyclopropylamino)piperidine-4-carboxamide may possess similar therapeutic potential.

| Structural Component | Contribution to Biological Activity | Therapeutic Relevance |

|---|---|---|

| Piperidine Ring | Core pharmacophore for diverse biological activities | Antibacterial, anti-inflammatory, antiviral effects |

| Cyclopropylamino Group | Metabolic stability and receptor selectivity | Enhanced pharmacokinetic properties |

| Carboxamide Functionality | Hydrogen bonding interactions and target binding | Protein-ligand recognition and specificity |

| Dihydrochloride Salt Form | Improved solubility and pharmaceutical properties | Enhanced bioavailability and formulation stability |

The research significance of this compound extends beyond its immediate therapeutic potential to encompass its value as a synthetic intermediate and research tool. The compound's structural complexity and well-defined stereochemistry make it an excellent model system for studying structure-activity relationships in piperidine-based drug design. Furthermore, the availability of the compound through specialized chemical suppliers facilitates research activities and enables academic and industrial laboratories to explore its biological properties and synthetic utility. The compound's inclusion in chemical databases and screening libraries suggests its recognition as a valuable research tool for drug discovery efforts targeting various therapeutic areas.

Eigenschaften

IUPAC Name |

4-(cyclopropylamino)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c10-8(13)9(12-7-1-2-7)3-5-11-6-4-9;;/h7,11-12H,1-6H2,(H2,10,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIITJNBKJNAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2(CCNCC2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO·2HCl

- Molecular Weight : 256.17 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a cyclopropylamino group and a carboxamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor for various receptors and enzymes, although detailed mechanisms remain under investigation.

- Inhibition of Receptors : Similar compounds have demonstrated inhibitory activity against several receptors, including CCR5, which is significant in HIV research. For instance, piperidine derivatives have shown IC values in the low nanomolar range against CCR5, suggesting that 4-(cyclopropylamino)piperidine-4-carboxamide could exhibit similar properties .

- Antiviral Activity : The compound's structural similarity to other antiviral agents raises the possibility of it possessing antiviral properties. Studies on related piperidine derivatives have shown efficacy against viral replication, particularly in the context of HIV and HCV .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives, providing insights into their potential applications:

- Study on Piperidine Derivatives : A study focused on piperidine-4-carboxamide derivatives demonstrated significant antiviral activity against HIV-1 with IC values ranging from 25 nM to 94 nM . This suggests that 4-(cyclopropylamino)piperidine-4-carboxamide may also exhibit similar efficacy.

- Anticancer Potential : Research into related compounds has indicated that they can inhibit kinases such as VEGFR-2 and ERK-2, which are critical in cancer progression . The multitarget approach is promising for developing effective cancer therapies.

Comparative Analysis

| Compound Type | IC (nM) | Biological Activity |

|---|---|---|

| 4-(Cyclopropylamino)piperidine | TBD | Potential CCR5 inhibitor |

| Piperidine-4-carboxamide derivatives | 25 - 94 | Antiviral activity against HIV-1 |

| N-(2-aminoethyl)piperidine | 11.3 | Anticancer activity |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₁₉Cl₂N₃O

- Molecular Weight : Approximately 256.17 g/mol

- Structure : The compound features a piperidine ring with a cyclopropylamino group and a carboxamide functional group, enhancing its solubility and stability.

Antiviral Activity

Research has demonstrated that 4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride exhibits antiviral properties against various viruses, including coronaviruses and human cytomegalovirus (CMV).

- Coronaviruses : The compound has been tested for its efficacy against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2. In vitro studies showed EC50 values ranging from 0.15 to 2.5 µM across different cell lines (e.g., Vero E6, Calu-3) .

- Human Cytomegalovirus (CMV) : Similar studies indicated that the compound and its analogs inhibited CMV replication in infected human foreskin fibroblasts with EC50 values between 0.21 to 1.99 µM .

Neuropharmacological Potential

The compound is being investigated for its potential therapeutic effects on neurological disorders such as anxiety and depression.

- Mechanism of Action : Preliminary findings suggest interactions with serotonin and dopamine receptors, which are critical in mood regulation. This interaction may position the compound as a candidate for treating neuropsychiatric disorders .

Antiviral Studies

In a study evaluating the antiviral efficacy of this compound, researchers conducted tests on various cell lines:

| Virus Type | Cell Line | EC50 (µM) |

|---|---|---|

| Human α-coronavirus | Vero cells | 0.15 |

| β-coronavirus OC43 | Human foreskin fibroblasts | 2.5 |

| SARS-CoV-2 (Alpha) | Calu-3 | 0.5 |

| CMV | Human foreskin fibroblasts | 0.21 |

This data indicates that the compound has potent antiviral activity across multiple viral strains, warranting further investigation into its therapeutic applications.

Neuropharmacological Studies

A separate study focused on the neuropharmacological profile of the compound highlighted its potential to modulate neurotransmitter systems:

| Disorder | Target Receptors | Potential Effects |

|---|---|---|

| Anxiety | Serotonin receptors | Mood stabilization |

| Depression | Dopamine receptors | Enhancement of mood |

These findings suggest that further research into the pharmacodynamics and pharmacokinetics of this compound could yield valuable insights for developing new treatments for mental health conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular Formula: C₁₈H₂₁NO•HCl

- Molecular Weight : 303.83 g/mol

- Key Features: A piperidine derivative with a diphenylmethoxy group at the 4-position. Lacks the cyclopropylamino and carboxamide moieties present in the target compound.

- Pharmacological Relevance :

- Piperidine derivatives with aromatic substituents (e.g., diphenylmethoxy) are often explored for CNS-targeting activity due to their lipophilicity and blood-brain barrier penetration.

- Higher molecular weight (303.83 vs. ~311.2 estimated for the target compound) due to aromatic substituents .

1-(Cyclopropylmethyl)piperidine-4-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₈ClNO₂

- Molecular Weight : 219.71 g/mol

- Key Features :

- Contains a cyclopropylmethyl group and a carboxylic acid at the 4-position of piperidine.

- Pharmacological Relevance :

- Carboxylic acid groups enhance solubility but may limit cell permeability compared to carboxamides.

- Key Differences :

Pharmacological Analogues

Abacavir

- Molecular Formula : C₁₄H₁₈N₆O

- Molecular Weight : 286.33 g/mol

- Key Features: A purine nucleoside analogue with a cyclopropylamino group.

- Pharmacological Relevance: FDA-approved for HIV treatment; exhibits in vitro activity against Feline Immunodeficiency Virus (FIV). Demonstrates higher cytotoxicity compared to other antiviral agents (e.g., didanosine) .

- Key Differences: Structural divergence (purine core vs. piperidine scaffold) limits direct comparison but highlights the role of cyclopropylamino groups in antiviral activity.

Levocetirizine Dihydrochloride

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Molecular Weight : 461.81 g/mol

- Key Features :

- A piperazine derivative with a dihydrochloride salt form.

- Pharmacological Relevance :

- Antihistamine used for allergy treatment; dihydrochloride salt enhances solubility and bioavailability.

- Key Differences :

Comparative Data Table

Key Research Findings and Implications

- Structural Impact on Solubility: The dihydrochloride salt form in both 4-(cyclopropylamino)piperidine-4-carboxamide and levocetirizine enhances aqueous solubility, a critical factor for oral bioavailability .

- purine scaffold leads to divergent therapeutic applications .

- Data Gaps: Toxicity and stability data for this compound are unavailable, contrasting with compounds like abacavir, where cytotoxicity profiles are well-documented .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride typically involves:

- Starting from 4-cyanopiperidine or related piperidine derivatives.

- Conversion of the nitrile group (-CN) to carboxamide (-CONH2) functionality.

- Introduction of the cyclopropylamino substituent at the piperidine nitrogen.

- Formation of the dihydrochloride salt to improve stability and solubility.

Preparation of Piperidine-4-carboxamide Core

The core piperidine-4-carboxamide structure is often prepared via transformation of 4-cyanopiperidine hydrochloride. The key steps include:

Dehydration of Piperidine-4-carbamide:

Starting from piperidine-4-carbamide, dehydration using reagents like phosphorus oxychloride or thionyl chloride yields 4-cyanopiperidine hydrochloride. Subsequent neutralization and extraction provide the free amine (4-cyanopiperidine).Conversion of 4-cyanopiperidine to Piperidine-4-carbothioamide Hydrochloride:

The 4-cyanopiperidine hydrochloride undergoes reaction with hydrogen sulfide (H2S) in the presence of catalytic amounts of bases such as triethylamine or di-n-butylamine. The reaction is typically carried out in alcohol solvents (methanol, ethanol, isopropanol, n-butanol, etc.) at temperatures between 40°C and 80°C under controlled pressure (0–10 bar). The catalytic base loading ranges from 0.1% to 20%, preferably 1% to 5% based on the piperidine derivative used.Reaction Conditions and Workup:

Hydrogen sulfide gas is introduced to maintain a constant pressure (e.g., 4 bar), and the reaction proceeds for several hours (typically 5 to 17 hours). After completion, excess H2S is removed by scrubbing, and the product is isolated by cooling, filtration, washing, and drying under reduced pressure.

Introduction of the Cyclopropylamino Group

Although direct literature on the cyclopropylamino substitution on piperidine-4-carboxamide is limited in the provided results, the general approach to introduce an amino substituent on the piperidine nitrogen involves:

Nucleophilic substitution or reductive amination using cyclopropylamine or cyclopropylamine derivatives on the piperidine ring or its activated intermediates.

Amide coupling reactions where the carboxamide group is formed or modified in the presence of cyclopropylamine, often facilitated by coupling agents or under acidic/basic conditions.

Given the similarity to other piperidine-4-carboxamide derivatives, these methods are consistent with standard synthetic organic chemistry practices for amine substitution.

Formation of the Dihydrochloride Salt

The dihydrochloride salt is formed by treating the free base compound with hydrochloric acid, usually in an alcoholic solvent. This step enhances:

- Compound stability.

- Water solubility.

- Crystallinity for purification and handling.

This salt formation is a common pharmaceutical practice for amine-containing compounds.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Pressure (bar) | Base Catalyst (mol%) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Dehydration of piperidine-4-carbamide | Phosphorus oxychloride or thionyl chloride | Not specified | Ambient to reflux | Atmospheric | N/A | High | N/A | Produces 4-cyanopiperidine hydrochloride |

| Conversion to piperidine-4-carbothioamide hydrochloride | Hydrogen sulfide + catalytic base (triethylamine, di-n-butylamine) | Primary/secondary/tertiary alcohols (methanol, ethanol, etc.) | 40–80 | 0–10 | 0.1–20 (preferably 1–5) | ~91 | 99 (1H NMR) | Reaction time 5–17 hours; closed vessel preferred |

| Introduction of cyclopropylamino substituent | Cyclopropylamine or derivatives, coupling agents (inferred) | DMF or other polar aprotic solvents (inferred) | Variable | Atmospheric | N/A | Variable | N/A | Standard amine substitution or coupling methods |

| Formation of dihydrochloride salt | HCl in alcoholic solvent | Alcohols (ethanol, isopropanol) | Ambient | Atmospheric | N/A | Quantitative | High | Salt formation for stability and solubility |

Q & A

Q. Table 2: Key Analytical Techniques for Discrepancy Resolution

| Technique | Application | Reference |

|---|---|---|

| LC-MS/MS | Metabolite profiling | |

| ITC | Binding thermodynamics | |

| X-ray crystallography | Active site interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.